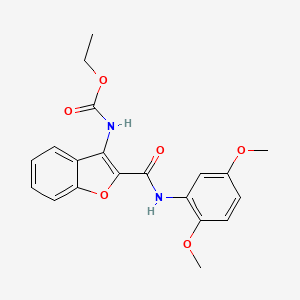

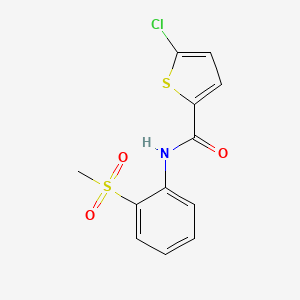

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic heterocycle, and also contains carbamate and dimethoxyphenyl groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzofuran core, for example, is a versatile structure that can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran derivatives, including Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate, have been identified to possess significant anti-tumor properties . These compounds can interfere with the proliferation of cancer cells and may induce apoptosis, making them potential candidates for cancer therapy.

Antibacterial Applications

The antibacterial activity of benzofuran compounds is well-documented, with studies showing effectiveness against a range of bacterial strains . This makes them valuable for the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Antioxidative Properties

Benzofuran derivatives are known to exhibit antioxidative effects, which are crucial in protecting cells from oxidative stress . This property is beneficial in the research of neurodegenerative diseases and aging.

Anti-Viral Uses

These compounds have shown promise in antiviral therapy, particularly in the treatment of diseases like hepatitis C . Their ability to inhibit viral replication could be harnessed to develop new antiviral drugs.

Drug Synthesis and Development

The complex structure of benzofuran derivatives, including Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate, allows for the synthesis of novel drugs . Their unique chemical properties can be utilized to create more effective and targeted medications.

Natural Product Sources and Drug Candidates

Benzofuran compounds are found in various higher plants and are the main source of some drugs and clinical drug candidates . The exploration of natural sources can lead to the discovery of new drugs with benzofuran rings as a core structure.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-15(13)28-18(17)19(23)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUNDFZWLWSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)